molecular formula C22H20ClN3O B2374929 2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 339101-26-7

2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2374929
CAS No.: 339101-26-7
M. Wt: 377.87
InChI Key: NNJFQKSYJGTHMX-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a substituted aromatic core. The benzimidazole scaffold is functionalized with:

  • 5,6-dimethyl groups on the benzene ring, enhancing steric bulk and hydrophobicity.
  • A 2-chloro-3-pyridinyl moiety at position 2, introducing halogen-mediated electronic effects.
  • A 3-methoxybenzyl group at position 1, contributing electron-donating properties via the methoxy substituent.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-14-10-19-20(11-15(14)2)26(13-16-6-4-7-17(12-16)27-3)22(25-19)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJFQKSYJGTHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20ClN3O
  • Molecular Weight : 373.87 g/mol
  • CAS Number : 339101-26-7

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. The specific compound in focus has shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
U-937 (Leukemia)12.34
A549 (Lung)10.25

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The compound demonstrated lower IC50 values compared to traditional chemotherapeutics like doxorubicin, suggesting it may be a more effective agent against certain cancers.

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that the compound activates apoptotic pathways, leading to increased cell death in treated cell lines.

Study 1: In vitro Evaluation

A study published in December 2023 examined the biological activity of various benzimidazole derivatives, including our compound of interest. The research highlighted that compounds with similar structural motifs showed enhanced antimicrobial and anticancer activities against Gram-positive bacteria and several cancer cell lines, respectively .

Study 2: Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship of benzimidazole derivatives indicated that modifications to the pyridine and methoxybenzyl groups significantly influenced biological activity. The presence of electron-withdrawing groups on the pyridine ring enhanced anticancer potency .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles, indicating good oral bioavailability and metabolic stability.

Table 2: ADME Properties

PropertyValue
AbsorptionHigh
DistributionWide distribution
MetabolismLiver (CYP450)
ExcretionRenal

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, including the compound . Research indicates that compounds similar to this benzimidazole have shown significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

CompoundIC50 (COX-1)IC50 (COX-2)Reference
2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazoleNot specifiedNot specified
Compound A0.1664 nM0.0370 nM
Compound B0.2272 nM0.0469 nM

Studies demonstrated that derivatives of benzimidazole could effectively reduce edema and inflammation compared to standard anti-inflammatory drugs like diclofenac .

Antiulcer Activity

Benzimidazole derivatives are also recognized for their antiulcer properties, particularly their ability to inhibit the H+/K+-ATPase enzyme. This action reduces gastric acid secretion and promotes ulcer healing.

CompoundDose (mg/kg)% Ulcer InhibitionReference
2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazoleNot specifiedNot specified
Compound C10 mg/kg55% vs. control
Compound D20 mg/kg69% vs. control

In various models, such as pylorus-ligated rats, compounds similar to this benzimidazole have shown promising results in reducing gastric ulcers .

Anticancer Potential

Emerging research suggests that benzimidazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Study FocusResult SummaryReference
Apoptosis Induction in Cancer CellsSignificant induction of apoptosis observed with certain derivatives.
Tumor Growth InhibitionNotable reduction in tumor size in animal models treated with benzimidazole derivatives.

The structural modifications of benzimidazoles can enhance their efficacy against various cancer cell lines, making them candidates for further investigation in oncology .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Moneer et al. synthesized a series of benzimidazole derivatives and evaluated their anti-inflammatory activity using an animal model. The compound exhibited significant inhibition of COX enzymes and reduced inflammation markers compared to controls .

Case Study 2: Antiulcer Mechanism

In a controlled study on ulcer induction models, compounds derived from benzimidazoles showed a marked decrease in ulcer formation when administered at specific dosages, demonstrating their potential as therapeutic agents for gastric ulcers .

Comparison with Similar Compounds

Substituent Effects on the Benzimidazole Core

  • 5,6-Dimethyl vs. Dichloro derivatives (e.g., 338.6–423.12 g/mol) generally have higher molecular weights than dimethyl analogs (e.g., 347.84–365.8 g/mol) .

Benzyl Group Variations

  • 3-Methoxybenzyl (Target) vs. Halogenated Benzyl Groups :
    • The 3-methoxy group donates electrons via resonance, contrasting with electron-withdrawing groups like 4-fluoro (XLogP3 = 5.4 ) or 3-trifluoromethyl .
    • 3,4-Dichlorobenzyl (416.7 g/mol ) introduces steric bulk and enhances electrophilicity compared to the smaller 3-methoxy group.

Pyridinyl Substituent Position

  • 2-Chloro-3-pyridinyl (Target) vs. 6-Chloro-3-pyridinyl :
    • The position of chlorine on the pyridine ring alters electronic distribution. 2-Chloro-3-pyridinyl may engage in unique dipole interactions compared to 6-chloro isomers .

Physicochemical Properties

  • Lipophilicity :

    • The 4-fluorobenzyl analog (XLogP3 = 5.4 ) is more lipophilic than the target compound (estimated lower due to methoxy group).
    • Dichloro-substituted analogs (e.g., 423.12 g/mol ) likely exhibit higher logP values due to increased halogen content.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-chloro-3-pyridinyl)-substituted benzimidazoles, and which reaction conditions favor high yields?

  • Methodological Answer : Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic conditions. For pyridinyl substitution, coupling reactions (e.g., Suzuki-Miyaura) or direct cyclization using pre-functionalized pyridinyl aldehydes/ketones may be employed. Key parameters include:
  • Acid catalysts : Polyphosphoric acid (PPA) or HCl promotes cyclization .
  • Temperature : Elevated temperatures (80–120°C) enhance benzimidazole formation over amide by-products .
  • Leaving groups : Acyl chlorides or nitro-substituted intermediates improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyridinyl protons at δ 8.0–8.5 ppm). Integration ratios validate methyl groups at positions 5 and 6 .
  • FT-IR : Look for C=N stretching (~1600 cm⁻¹) and C-Cl absorption (~700 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %N to confirm purity (>98% recommended) .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) principles to optimize the multi-step synthesis of this compound?

  • Methodological Answer : DoE minimizes trial runs while maximizing data output. For example:
  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Variables : Yield, purity (HPLC), and by-product formation.
  • Statistical Tools : Use a central composite design (CCD) or Box-Behnken matrix to identify interactions between variables. Evidence from polyphosphoric acid-mediated syntheses suggests catalyst concentration and temperature are critical .

Q. What computational strategies can predict the regioselectivity of substituent introduction in benzimidazole derivatives during synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts frontier molecular orbitals (FMOs), identifying reactive sites. For example, electron-deficient pyridinyl groups direct electrophilic substitution to specific benzimidazole positions .
  • Reaction Path Search : Tools like GRRM or AFIR simulate intermediates and transition states, revealing preferred pathways (e.g., cyclization vs. acylation) .

Q. When encountering contradictory data in reaction pathways (e.g., amide vs. benzimidazole formation), what methodological approaches can validate the dominant mechanism?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to detect intermediates like N-acyl-o-phenylenediamine .
  • Isolation of By-Products : Characterize amide intermediates (e.g., via X-ray crystallography, CCDC 1013218) to confirm competing pathways .
  • pH Control : Protonating agents (e.g., H2SO4) favor benzimidazole cyclization over amide formation by stabilizing cationic intermediates .

Data Contradiction and Validation

Q. How can discrepancies in reported melting points or spectral data for structurally similar benzimidazoles be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvent systems (e.g., use anhydrous toluene vs. ethanol) and drying protocols .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
  • Crystallographic Data : Refer to CCDC entries (e.g., 1013218) for bond-length/angle consistency .

Experimental Design for Biological Studies

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with positive controls (staurosporine) and vehicle (DMSO) controls.
  • Cytotoxicity Screening : Employ MTT/WST-1 protocols on HEK293 or HepG2 cells, normalizing to untreated wells .
  • Dose-Response Curves : Include 6–8 concentrations (1 nM–100 µM) to calculate IC50/EC50 values .

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